

Synthesis of Methyl 2-amino-4-methylbenzoate: An Application Note and Protocol

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Compound of Interest

Compound Name: **Methyl 2-amino-4-methylbenzoate**

Cat. No.: **B102188**

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This document provides a comprehensive protocol for the synthesis of **Methyl 2-amino-4-methylbenzoate**, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis is a two-step process commencing with the Fischer esterification of 4-methyl-2-nitrobenzoic acid to yield Methyl 4-methyl-2-nitrobenzoate, followed by the catalytic hydrogenation of the nitro group to the corresponding amine.

This protocol includes detailed experimental procedures, a summary of quantitative data, and safety precautions for all relevant chemical entities.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

- Esterification: 4-methyl-2-nitrobenzoic acid is reacted with methanol in the presence of an acid catalyst to form Methyl 4-methyl-2-nitrobenzoate.
- Reduction: The nitro group of Methyl 4-methyl-2-nitrobenzoate is reduced to an amino group using catalytic hydrogenation to produce the final product, **Methyl 2-amino-4-methylbenzoate**.

Experimental Protocols

Step 1: Synthesis of Methyl 4-methyl-2-nitrobenzoate via Fischer Esterification

This procedure is adapted from the esterification of structurally similar substituted nitrobenzoic acids.

Materials:

- 4-methyl-2-nitrobenzoic acid
- Anhydrous methanol (CH_3OH)
- Concentrated sulfuric acid (H_2SO_4)
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-2-nitrobenzoic acid (1.0 eq) in anhydrous methanol (approximately 20 mL)

per gram of carboxylic acid).

- Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution. The addition is exothermic, and the flask may be cooled in an ice bath.
- Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. Continue to stir the reaction at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
- Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Methyl 4-methyl-2-nitrobenzoate.
- Purification: The crude product can be purified by recrystallization from a suitable solvent like methanol.

Step 2: Synthesis of Methyl 2-amino-4-methylbenzoate via Catalytic Hydrogenation

This protocol is a general and effective method for the reduction of aromatic nitro compounds.

Materials:

- Methyl 4-methyl-2-nitrobenzoate
- Methanol (CH₃OH)
- 10% Palladium on carbon (Pd/C) catalyst (50% wet with water for safety)
- Hydrogen gas (H₂)

- Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
- Celite or another filter aid
- Rotary evaporator

Procedure:

- Reaction Setup: In a hydrogenation flask, dissolve Methyl 4-methyl-2-nitrobenzoate (1.0 eq) in methanol (approximately 30 mL per gram of ester).
- Catalyst Addition: Carefully add 10% Palladium on carbon (approximately 5-10 mol%) to the solution.
- Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 40-50 psi) or affix a hydrogen-filled balloon.
- Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC by observing the disappearance of the starting material. The reaction is typically complete within 2-12 hours.
- Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
- Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with methanol to ensure all the product is collected.
- Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **Methyl 2-amino-4-methylbenzoate**.
- Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Reagents and Reaction Conditions

Step	Reactants	Reagents/Catalyst	Solvent	Temperature	Reaction Time
1. Esterification	4-methyl-2-nitrobenzoic acid, Methanol	Concentrated H_2SO_4	Methanol	Reflux	4-6 hours
2. Reduction	Methyl 4-methyl-2-nitrobenzoate	10% Palladium on Carbon, H_2 gas	Methanol	Room Temperature	2-12 hours

Table 2: Physical and Chemical Properties of Key Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	Appearance
4-methyl-2-nitrobenzoic acid	$\text{C}_8\text{H}_7\text{NO}_4$	181.15	-
Methyl 4-methyl-2-nitrobenzoate	$\text{C}_9\text{H}_9\text{NO}_4$	195.17	-
Methyl 2-amino-4-methylbenzoate	$\text{C}_9\text{H}_{11}\text{NO}_2$	165.19	-

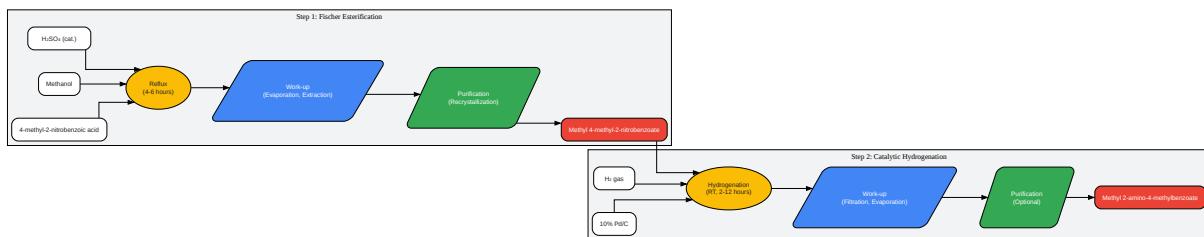
Table 3: Safety Information

Chemical	Hazard Statements	Precautionary Statements
4-methyl-2-nitrobenzoic acid	Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. May cause an allergic skin reaction. [1]	Avoid breathing dust/fumes. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/eye protection/face protection.[1]
Methanol	Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin or if inhaled. Causes damage to organs.	Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Keep container tightly closed. Wear protective gloves/protective clothing/eye protection/face protection.[2]
Concentrated Sulfuric Acid	Causes severe skin burns and eye damage.	Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.
10% Palladium on Carbon (wet)	Flammable solid.[3]	Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4]
Hydrogen Gas	Extremely flammable gas. Contains gas under pressure; may explode if heated.	Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
Methyl 2-amino-4-methylbenzoate	Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5]	Avoid breathing dust/fume/gas/mist/vapors/spray. Wash thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear

protective gloves/eye
protection/face protection.[5]

Note: The safety information provided is a summary. Always refer to the full Safety Data Sheet (SDS) for each chemical before use.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]

Mandatory Visualization



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Caption: Experimental workflow for the synthesis of **Methyl 2-amino-4-methylbenzoate**.

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